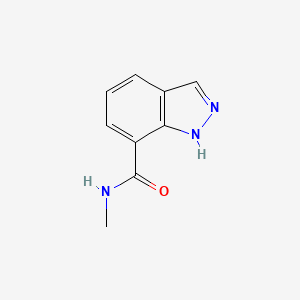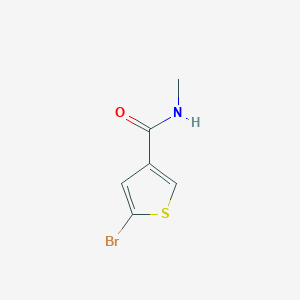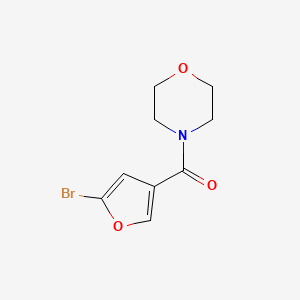
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine-based drugs, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of (5-Bromofuran-3-yl)-morpholin-4-ylmethanone is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may interact with specific receptors in cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. The compound has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Bromofuran-3-yl)-morpholin-4-ylmethanone in lab experiments include its high purity and low toxicity profile. The compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (5-Bromofuran-3-yl)-morpholin-4-ylmethanone. One potential direction is to investigate its use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the compound's mechanism of action and identify specific molecular targets. Additionally, this compound could be used as a molecular probe for imaging studies to better understand its distribution and pharmacokinetics in vivo. Finally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized, and it has a low toxicity profile. However, further research is needed to fully understand its mechanism of action and identify specific molecular targets. Future studies could focus on optimizing the synthesis method, investigating its use as a molecular probe for imaging studies, and exploring its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of (5-Bromofuran-3-yl)-morpholin-4-ylmethanone involves the reaction of 5-bromofuran-3-carboxylic acid with morpholine-4-carboxylic acid and subsequent dehydration using thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone has been studied for its potential therapeutic applications, especially in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory properties and has shown promising results in animal models of inflammatory diseases. Additionally, this compound has been studied for its potential use as a molecular probe for imaging studies.
Eigenschaften
IUPAC Name |
(5-bromofuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-5-7(6-14-8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLKMLUKWIIBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


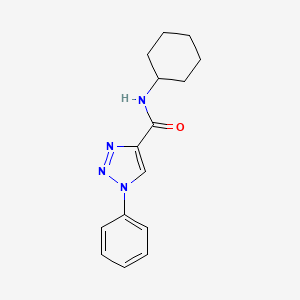
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7502977.png)
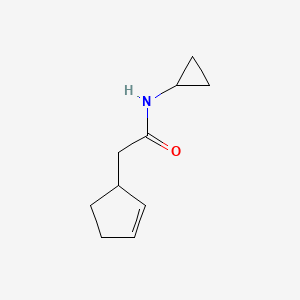
![2-[[4-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]benzoyl]amino]acetic acid](/img/structure/B7502989.png)

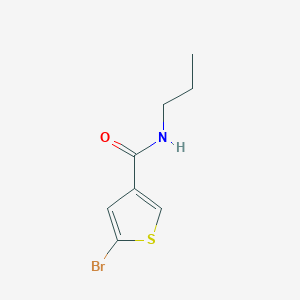
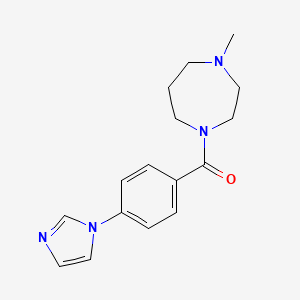
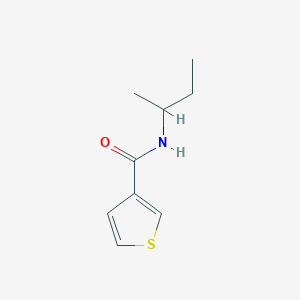
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
